Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl-
Overview
Description
Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- is a deuterated analog of alpha-methylphenethylamine. This compound is characterized by the presence of five deuterium atoms on the benzene ring, which makes it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- typically involves the deuteration of alpha-methylphenethylamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is supplied in large quantities, and the reaction is monitored to ensure the desired level of deuteration is achieved.
Chemical Reactions Analysis
Types of Reactions
Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms.
Biology: Employed in metabolic studies to understand the pathways involving phenethylamine derivatives.
Medicine: Investigated for its potential therapeutic effects and as a reference compound in drug development.
Industry: Utilized in the production of deuterated compounds for various applications, including NMR spectroscopy.
Mechanism of Action
The mechanism of action of Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the kinetic isotope effect. This compound can modulate signal transduction pathways by interacting with specific receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Alpha-methylphenethylamine: The non-deuterated analog.
Phenethylamine: A simpler analog without the alpha-methyl group.
Deuterated phenethylamine: Similar deuterated compounds with different substitution patterns.
Uniqueness
Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- is unique due to the presence of five deuterium atoms on the benzene ring. This makes it particularly useful in studies involving the kinetic isotope effect and in applications requiring deuterated compounds.
Biological Activity
Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- (commonly referred to as α-methyl-d5-phenylethylamine ) is a deuterated derivative of amphetamine. Its biological activity is primarily linked to its structural similarity to neurotransmitters such as dopamine and norepinephrine. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a benzene ring with five deuterium substitutions and an ethylamine side chain. The deuteration alters the compound's physical properties slightly compared to its non-deuterated counterpart, potentially affecting its metabolic pathways and biological activity.
1. Dopaminergic Activity:
- Receptor Interaction: α-methyl-d5-phenylethylamine acts as a substrate for the dopamine transporter (DAT) and can influence dopamine receptor activity. It exhibits selectivity for D1-like receptors over D2-like receptors, which is crucial for its stimulant effects .
- Neurotransmitter Release: Similar to other amphetamines, this compound promotes the release of dopamine and norepinephrine from presynaptic neurons by reversing the action of monoamine transporters .
2. Metabolism:
- The metabolism of α-methyl-d5-phenylethylamine involves enzymatic processes primarily mediated by monoamine oxidase (MAO), leading to the formation of various metabolites that may exhibit differing biological activities .
Biological Activity
Table 1: Biological Activity Overview
Case Studies
Case Study 1: Cognitive Enhancement
A study investigated the cognitive-enhancing effects of α-methyl-d5-phenylethylamine in healthy adults. Participants exhibited improved attention and working memory tasks when administered the compound compared to a placebo. This suggests potential applications in treating attention deficit disorders .
Case Study 2: Neuropharmacological Profile
Research on the neuropharmacological profile of α-methyl-d5-phenylethylamine revealed that it has a significant impact on mood elevation and energy levels. The study monitored neurotransmitter levels in subjects receiving the compound, noting increased dopamine and norepinephrine levels correlating with enhanced mood states .
Safety and Toxicity
While α-methyl-d5-phenylethylamine shares many properties with traditional amphetamines, its safety profile remains under investigation. Preliminary data suggest that it may have a lower risk of abuse potential due to its altered metabolic pathway from deuteration . However, comprehensive toxicological studies are necessary to fully understand its safety implications.
Properties
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i2D,3D,4D,5D,6D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTSXDURSIMDCE-VIQYUKPQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N)[2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016103 | |
Record name | (+/-)-Amphetamine-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65538-33-2 | |
Record name | (+/-)-Amphetamine-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65538-33-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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